molecular formula C12H12N2O3 B035268 Dazoxiben CAS No. 103735-00-8

Dazoxiben

Cat. No.: B035268
CAS No.: 103735-00-8
M. Wt: 232.23 g/mol
InChI Key: XQGZSYKGWHUSDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide. This compound undergoes displacement with imidazole to form an intermediate product. The final step involves the hydrolysis of the amide function to complete the synthesis of this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Mechanism of Action

Dazoxiben exerts its effects by inhibiting thromboxane synthase, an enzyme responsible for converting prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregating agent. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby decreasing blood vessel constriction and platelet aggregation .

Comparison with Similar Compounds

Uniqueness: Dazoxiben is unique in its high selectivity for thromboxane synthase and its effectiveness in clinical trials for Raynaud’s syndrome. Its specific inhibition of thromboxane A2 production makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74226-22-5 (hydrochloride)
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045639
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-09-4, 103735-00-8
Record name Dazoxiben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78218-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(1-Imidazolyl)ethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dazoxiben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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